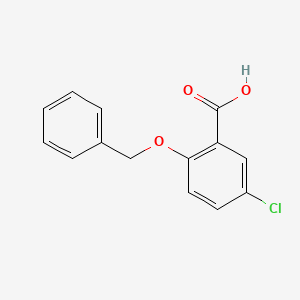

2-(Benzyloxy)-5-chlorobenzoic acid

Overview

Description

2-(Benzyloxy)-5-chlorobenzoic acid is a compound that can be associated with the family of chlorobenzoic acids, which are derivatives of benzoic acid where one or more hydrogen atoms have been replaced by chlorine atoms. Benzoic acid itself is a model compound for drug substances and is used in pharmaceutical research. Chlorobenzoic acids have been studied for their physical and chemical properties, as well as their behavior in various reactions and under different environmental conditions .

Synthesis Analysis

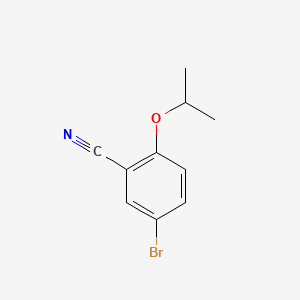

The synthesis of compounds related to 2-(Benzyloxy)-5-chlorobenzoic acid can be approached by methods such as selective benzylation, as seen in the preparation of 1-(benzyloxy)-1,2,3-triazole . This method involves the introduction of a benzyloxy group to a precursor molecule. Although the specific synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

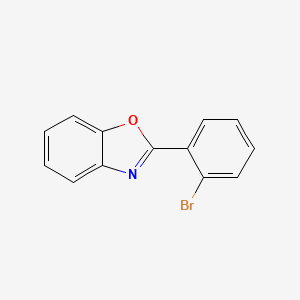

Molecular Structure Analysis

The molecular structure and conformation of chlorinated compounds, including those with benzyloxy groups, have been studied using various spectroscopic methods. For instance, conformational studies of certain benzoxazaphosphorinane oxides with chloro and benzyloxy substituents have been performed using NMR techniques . These studies help in understanding the spatial arrangement of atoms within the molecule and the impact of different substituents on the molecule's conformation.

Chemical Reactions Analysis

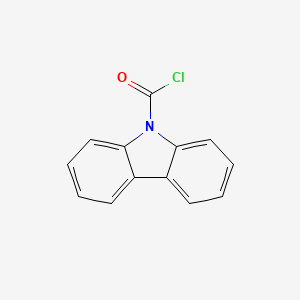

Chlorobenzoic acids can undergo various chemical reactions, including photodecomposition, where exposure to ultraviolet light can lead to the replacement of chlorine atoms with hydroxyl or hydrogen groups . Additionally, reactions involving chlorobenzoic acid derivatives can result in the formation of different products depending on the conditions, such as the reaction of trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene leading to chlorinated phosphonate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids have been extensively studied. For example, the thermodynamic behavior of benzoic acid and chlorobenzoic acids in pure form and in mixtures with water has been modeled to understand their stability and solubility . The phase behavior of these compounds is crucial for process design in pharmaceutical applications. Additionally, the vibrational spectra and molecular electrostatic potential of chlorinated benzimidazole derivatives have been investigated, which can provide insights into the properties of related chlorobenzoic acids .

Scientific Research Applications

Thermodynamic and Phase Behavior Studies

2-(Benzyloxy)-5-chlorobenzoic acid, being closely related to benzoic acid and chlorobenzoic acids, plays a significant role in thermodynamic and phase behavior studies. A key study focused on the phase equilibria of benzoic acid and chlorobenzoic acids, which are crucial for understanding the stability and solubility in pharmaceutical research. This research utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids (Reschke et al., 2016).

Environmental Degradation Studies

Chlorobenzoic acids, such as 2-(Benzyloxy)-5-chlorobenzoic acid, have been investigated for their environmental degradation. Studies have examined the degradation of chlorobenzoic acids using advanced oxidation processes. One study analyzed the oxidative degradation of 2-chlorobenzoic acid in an acidic aqueous medium, exploring the effectiveness of different anodes and identifying the main oxidizing species involved in the process (M'hemdi et al., 2013).

Chemical Synthesis and Catalysis

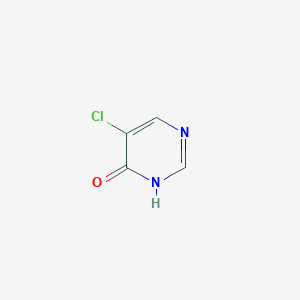

The derivatives of benzoic acid, including chlorobenzoic acids, are integral to various chemical syntheses and catalytic processes. For instance, studies have synthesized compounds like 5-chlorobenzo[f]quinoxalin-6-ol from benzoic acid derivatives, providing insights into the reactions and tautomerism in these compounds (Gómez et al., 2013).

Molecular Structure Analysis

The structural analysis of benzoic acid derivatives, including 2-(Benzyloxy)-5-chlorobenzoic acid, has been conducted to understand their molecular and crystalline structures. Research in this area involves exploring different crystal structures and the impact of various substitutions on molecular behavior (Gotoh et al., 2010).

Biochemical Applications

Although not directly related to 2-(Benzyloxy)-5-chlorobenzoic acid, studies on similar compounds like chlorobenzoic acids have explored their biochemical applications, such as their role in microbial degradation. Research has identified microorganisms capable of degrading chlorobenzoic acids, which is crucial for environmental bioremediation (Dorn et al., 2004).

Safety and Hazards

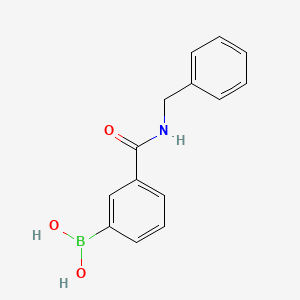

The safety data sheet for a similar compound, “2-Benzyloxy-5-chlorophenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear personal protective equipment .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The benzyloxy and chloro groups in the compound may influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

Benzoic acid derivatives are involved in various biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids . The compound may also participate in oxidative processes, given the susceptibility of benzylic hydrogens to free radical attack .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could impact the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation . These effects are likely due to the compound’s interaction with biological targets and its subsequent influence on cellular processes.

properties

IUPAC Name |

5-chloro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFLACGIFMTNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391221 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chlorobenzoic acid | |

CAS RN |

52803-75-5 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)